molecular formula C18H27N3O2 B241722 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile

2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B241722
M. Wt: 317.4 g/mol
InChI Key: DIWSXJRMGWEAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as Boc-4-O-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, this compound has been shown to inhibit the activity of the proteasome, a complex protein-degrading machinery that plays a crucial role in cancer cell survival. Moreover, this compound has been found to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects depending on the target cells and the concentration of the compound. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In bacteria, this compound has been shown to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. Moreover, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs with minimal side effects.

Advantages and Limitations for Lab Experiments

2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. Moreover, this compound has been found to exhibit good solubility in a wide range of solvents, making it easy to handle and manipulate in the lab. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of interest is the synthesis of new organic materials with unique properties using this compound as a building block. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as catalysis and sensors.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent and a catalyst. This compound has been extensively studied for its potential applications in drug discovery, material science, and organic synthesis. Its mechanism of action involves the inhibition of specific enzymes or receptors in the target cells. This compound has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. There are several future directions for the research on this compound, including the development of new drugs and organic materials, and further studies on its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography or recrystallization to obtain pure this compound.

Scientific Research Applications

2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, this compound has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. Moreover, this compound has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been used as a versatile precursor for the synthesis of a wide range of compounds.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3

InChI Key

DIWSXJRMGWEAPK-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N

Origin of Product

United States

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